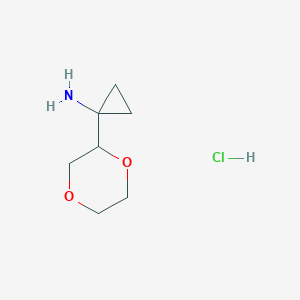

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride

Description

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 1,4-dioxane ring substitution. The compound is characterized by its bicyclic structure, combining a strained cyclopropane ring and a 1,4-dioxane moiety. This structural arrangement confers unique physicochemical properties, such as enhanced solubility due to the hydrophilic dioxane ring and the hydrochloride salt form .

Properties

IUPAC Name |

1-(1,4-dioxan-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h6H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNBGOTBWKEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2COCCO2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1,4-dioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions often require the presence of a catalyst and controlled temperatures to proceed efficiently.

Major Products Formed

The major products formed from the reactions of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride depend on the specific reaction conditions. For instance, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropanol derivatives. Substitution reactions can result in a variety of substituted cyclopropanamine compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of trifluoromethyl pyrazoles have demonstrated efficacy against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds inhibit biofilm formation and exhibit low toxicity to human cells, making them promising candidates for new antibiotic therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that certain derivatives exhibit significant inhibition of inflammatory mediators like TNF-α and IL-6. These findings suggest that the compound could be developed into therapeutic agents for inflammatory diseases .

Inhibition of Enzymatic Activity

A notable application is its role as an inhibitor of elongases in fatty acid metabolism. One study reported that a derivative of this compound selectively inhibited ELOVL6, a key enzyme involved in lipid biosynthesis. This inhibition was linked to alterations in fatty acid profiles in liver cells, presenting potential implications for metabolic disorders .

Fungicidal Activity

The compound's derivatives have shown promising antifungal properties. A study synthesized phenylethanol derivatives linked to the trifluoromethyl pyrazole pharmacophore, which displayed significant antifungal activity against plant pathogens such as Botrytis cinerea and Fusarium graminearum. The lead compound disrupted cell membrane integrity in fungi, indicating a novel mechanism of action for agricultural fungicides .

Synthesis of Novel Materials

The unique trifluoromethyl group in the compound enhances its properties for use in materials science. Research has explored the incorporation of this indazole derivative into polymer matrices to improve thermal stability and mechanical properties. Such modifications can lead to advanced materials suitable for various industrial applications .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Structural Analog 1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- CAS : 2126176-99-4

- Key Features: Incorporates a benzodioxin ring (a fused benzene and dioxane system) instead of a standalone 1,4-dioxane moiety.

- Applications : Likely explored for central nervous system (CNS) targeting due to the benzodioxin group’s similarity to neurotransmitters like serotonin.

Structural Analog 2: Cyclopropanamine, 1-(2-Fluorophenyl)-, Hydrochloride

- Molecular Formula : C₉H₁₁ClF₂N

- CAS : 1215107-57-5

- Key Features :

- Applications: Potential use in fluorinated pharmaceuticals, leveraging fluorine’s bioisosteric properties.

Structural Analog 3: (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic Acid

- Molecular Formula : C₉H₁₇BO₄

- CAS: Not specified (Catalog code QD-1156)

- Key Features :

- Applications : Primarily used in synthetic chemistry for bioconjugation or polymer synthesis.

Data Table: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS/Code | Purity | Key Substituents | Solubility (Water) |

|---|---|---|---|---|---|---|

| 1-(1,4-Dioxan-2-yl)cyclopropanamine HCl | C₇H₁₄ClNO₂ | 179.65 g/mol | HA-2305 | 95% | 1,4-Dioxane, cyclopropane, amine | High (HCl salt) |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanamine HCl | C₁₁H₁₄ClNO₂ | 235.69 g/mol | 2126176-99-4 | Not specified | Benzodioxin, cyclopropane, amine | Moderate |

| Cyclopropanamine, 1-(2-fluorophenyl)-, HCl | C₉H₁₁ClF₂N | 224.64 g/mol | 1215107-57-5 | Not specified | Fluorophenyl, cyclopropane, amine | Moderate |

| (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid | C₉H₁₇BO₄ | 214.04 g/mol | QD-1156 | 95% | Spirocyclic dioxane, boronic acid | Low |

Research Findings and Functional Insights

- HA-2305 vs.

- Impact of Fluorine Substitution : The fluorophenyl derivative (CAS 1215107-57-5) demonstrates increased metabolic stability due to fluorine’s resistance to oxidative degradation, a critical advantage in drug development .

- Role of Boronic Acid : QD-1156’s boronic acid group enables catalytic applications, distinguishing it from HA-2305’s amine-driven reactivity .

Biological Activity

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is a compound with significant potential in pharmacology, particularly in the context of its biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 205.632 g/mol

- CAS Number : 1402222-66-5

- IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

The biological activity of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to act as a selective antagonist for the P2Y12 receptor, which is crucial in platelet aggregation processes. This mechanism is particularly relevant for cardiovascular applications, including the prevention of thrombotic events such as heart attacks and strokes .

- Enzyme Inhibition : It has also been reported to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 can lead to re-expression of silenced genes, providing a pathway for potential cancer therapies .

Biological Activity Studies

Several studies have explored the biological activity of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride:

Table 1: Summary of Biological Activity Studies

Case Study 1: Cardiovascular Applications

A study demonstrated that 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride effectively inhibited platelet aggregation in vitro. This suggests its potential use as an antiplatelet agent in managing acute coronary syndromes .

Case Study 2: Cancer Research

In cancer cell lines, the inhibition of LSD1 by this compound resulted in a significant increase in the expression of tumor suppressor genes that were previously silenced. This indicates a promising avenue for developing epigenetic therapies targeting specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.